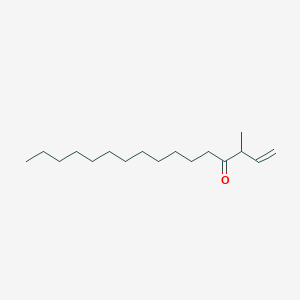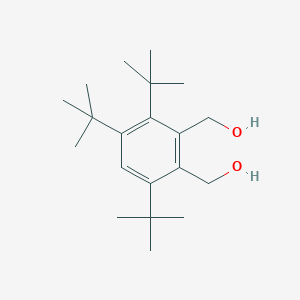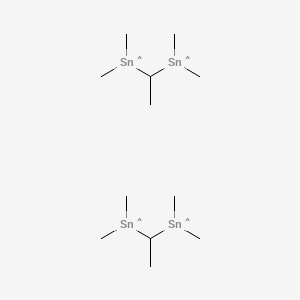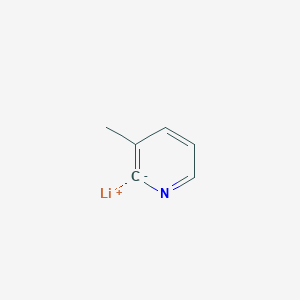
lithium;3-methyl-2H-pyridin-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-methyl-2H-pyridin-2-ide is an organolithium compound that features a lithium atom bonded to a 3-methyl-2H-pyridin-2-ide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-2H-pyridin-2-ide typically involves the lithiation of 3-methylpyridine. This can be achieved using n-butyllithium as a base, which selectively lithiates the 4-position of the pyridine ring . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;3-methyl-2H-pyridin-2-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form pyridine derivatives or reduction to form dihydropyridine derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, electrophiles, and transition metal catalysts. The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organolithium compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Lithium;3-methyl-2H-pyridin-2-ide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of lithium;3-methyl-2H-pyridin-2-ide involves the formation of a highly reactive organolithium species that can undergo various chemical transformations. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lithium;3-methyl-2H-pyridin-2-ide include other organolithium compounds, such as:
Lithium diisopropylamide (LDA): A strong base used in organic synthesis.
n-Butyllithium: A widely used reagent for lithiation reactions.
Lithium tetramethylpiperidide (LiTMP): A bulky base used in selective deprotonation reactions.
Uniqueness
This compound is unique due to its specific structure, which allows for selective lithiation at the 4-position of the pyridine ring. This selectivity makes it a valuable reagent for the synthesis of complex molecules with specific functional groups .
Eigenschaften
CAS-Nummer |
132771-24-5 |
|---|---|
Molekularformel |
C6H6LiN |
Molekulargewicht |
99.1 g/mol |
IUPAC-Name |
lithium;3-methyl-2H-pyridin-2-ide |
InChI |
InChI=1S/C6H6N.Li/c1-6-3-2-4-7-5-6;/h2-4H,1H3;/q-1;+1 |
InChI-Schlüssel |
FPMITXZCPHPTLR-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC1=[C-]N=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dithiabicyclo[4.2.0]oct-1(6)-ene-2,3,4,5-tetrathione](/img/structure/B14284736.png)
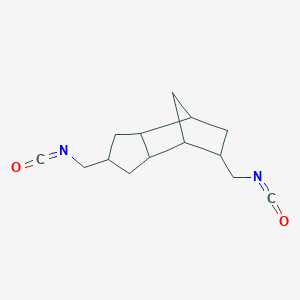
![9-[Nitro(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14284753.png)
